molecular formula C13H15N3O B2793205 4-(2-Methylquinazolin-4-yl)morpholine CAS No. 499133-82-3

4-(2-Methylquinazolin-4-yl)morpholine

Cat. No.: B2793205
CAS No.: 499133-82-3
M. Wt: 229.283
InChI Key: YXURFJKRRDOICY-UHFFFAOYSA-N
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Description

4-(2-Methylquinazolin-4-yl)morpholine is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinazolin-4-yl)morpholine typically involves the reaction of 2-methylquinazoline with morpholine. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylquinazolin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazoline compounds, and substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Methylquinazolin-4-yl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylquinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of 4-(2-Methylquinazolin-4-yl)morpholine, known for its diverse biological activities.

    Quinazolinone: A derivative with a carbonyl group at the 4-position, often studied for its pharmacological properties.

Uniqueness

This compound is unique due to the presence of both a quinazoline ring and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-methylquinazolin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXURFJKRRDOICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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